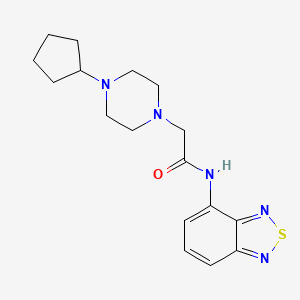![molecular formula C19H23N3O2 B4285078 N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as NU7026, is a chemical compound that has gained attention in the field of scientific research due to its potential use in cancer treatment. This compound has been found to inhibit the activity of DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair and cell survival pathways. In
Mécanisme D'action
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea works by inhibiting the activity of DNA-PK, which is a crucial enzyme involved in DNA repair pathways. DNA-PK is activated in response to DNA damage and is responsible for repairing double-strand breaks in DNA. By inhibiting DNA-PK, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been found to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. It also induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress and damage. Additionally, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea also has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and timing of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea treatment can vary depending on the experimental conditions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more specific DNA-PK inhibitors that do not have off-target effects on other enzymes. Another area of interest is the combination of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea with other cancer therapies, such as immunotherapy, to enhance the efficacy of treatment. Additionally, the use of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in preclinical animal models and clinical trials will be important for determining its potential as a cancer therapy.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-2-4-18(13-15)21-19(23)20-17-7-5-16(6-8-17)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNEDMZSPHJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284998.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285006.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285034.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-thienylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285043.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285048.png)
![N-[3-(methylthio)phenyl]-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4285057.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285061.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)